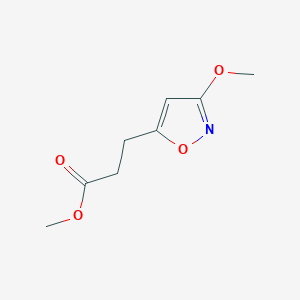

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

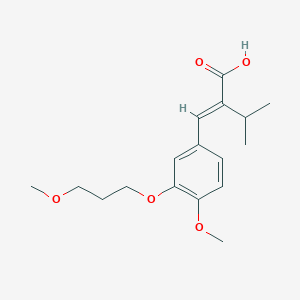

“Methyl 3-(3-methoxyisoxazol-5-yl)propanoate” is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 . It is used for research purposes .

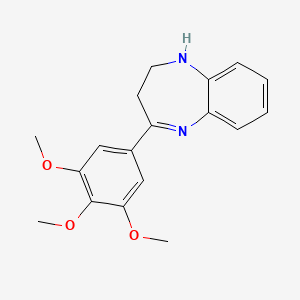

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-methoxyisoxazol-5-yl)propanoate” is represented by the formula COC1=NOC(=C1)CCC(=O)OC . The exact structural analysis is not provided in the search results.Physical And Chemical Properties Analysis

“Methyl 3-(3-methoxyisoxazol-5-yl)propanoate” has a molecular weight of 185.18 . Other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

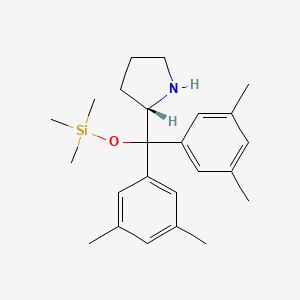

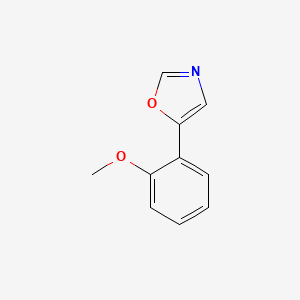

Synthesis of Bioactive Molecules

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate: is used as a precursor in the synthesis of various bioactive molecules. Its incorporation into larger structures can lead to compounds with potential pharmacological activities. For instance, it can be transformed into 3-(3-methoxyisoxazol-5-yl) propanoic acid , which serves as a building block for drugs .

Photoflow Chemistry

The compound has been utilized in photoflow chemistry experiments, where it undergoes bromination under specific conditions. This process is significant for the scalable and safe production of intermediates used in further chemical synthesis .

Safety and Hazard Assessment

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate: is also involved in safety and hazard assessments in chemical processes. The O.R.E.O.S assessment results for this compound help in determining the safety measures required during its handling and synthesis .

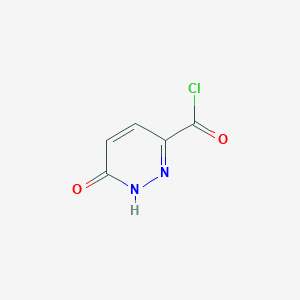

Organic Synthesis Methodology

This compound is pivotal in organic synthesis methodology, particularly in homologation reactions. It undergoes various transformations such as ester reduction, chlorination, and nucleophilic substitution, showcasing its versatility in synthetic chemistry .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLDOLOHISCNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539247 |

Source

|

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate | |

CAS RN |

16880-23-2 |

Source

|

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)

![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)